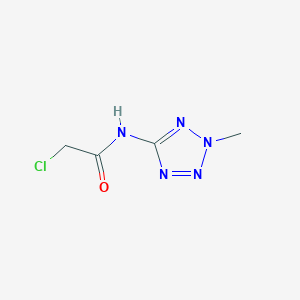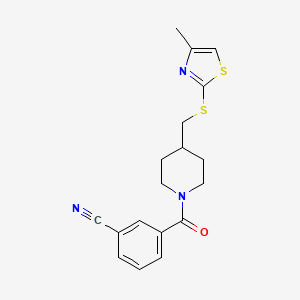![molecular formula C8H12O2 B2750048 5-Cyclopropyl-1,6-dioxaspiro[2.4]heptane CAS No. 2106709-69-5](/img/structure/B2750048.png)
5-Cyclopropyl-1,6-dioxaspiro[2.4]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-1,6-dioxaspiro[2.4]heptane is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.182 g/mol. This compound features a unique spirocyclic structure, which includes a cyclopropyl group and a dioxaspiroheptane ring system. The spirocyclic structure is known for its rigidity and stability, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1,6-dioxaspiro[2.4]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylcarbinol with a diol in the presence of an acid catalyst to form the spirocyclic ring system. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-100°C)
Catalysts: Acid catalysts such as p-toluenesulfonic acid
Solvents: Organic solvents like benzene or toluene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1,6-dioxaspiro[2.4]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Organic solvents such as dichloromethane, ethanol
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Cyclopropyl-1,6-dioxaspiro[2.4]heptane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1,6-dioxaspiro[2.4]heptane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro[2.4]heptane: A related compound with a similar spirocyclic structure but different substituents.
2,6-Dioxaspiro[4.5]decane: Another spirocyclic compound with a larger ring system.
Spiro[cyclopropane-1,2′-steroids]: Compounds with spirocyclic structures linked to steroid frameworks.
Uniqueness
5-Cyclopropyl-1,6-dioxaspiro[2.4]heptane is unique due to its specific combination of a cyclopropyl group and a dioxaspiroheptane ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-cyclopropyl-1,6-dioxaspiro[2.4]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-6(1)7-3-8(4-9-7)5-10-8/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAZIUZOHDOSNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC3(CO2)CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyrimidine](/img/structure/B2749965.png)
![2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B2749966.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2749970.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B2749971.png)
![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2749972.png)
![4-(2,3-dihydro-1H-indole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2749974.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2749977.png)
![5-(4-Fluorophenyl)-4-(quinolin-8-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2749978.png)

![N-(4-ETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B2749984.png)

![6-Methylspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]](/img/structure/B2749987.png)
